molecular formula C19H17N5O B4627984 2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B4627984
M. Wt: 331.4 g/mol
InChI Key: IIFLURHHWWQHTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one" often involves multi-step synthetic routes that include cyclization reactions, substitutions, and the use of specific catalysts to achieve the desired heterocyclic framework. For example, the synthesis and structural analysis of related compounds have been performed through methods such as X-ray crystallography to determine their crystal structures and understand the spatial arrangement of atoms within the molecule (Ganapathy et al., 2015).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including "2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one," is characterized by the presence of multiple rings that are fused or linked together. These structures are often analyzed using techniques like X-ray diffraction to elucidate their three-dimensional conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a critical role in dictating their physical and chemical properties (Özdemir et al., 2015).

Chemical Reactions and Properties

The reactivity of "2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one" can be influenced by its structural features, such as the presence of functional groups that can undergo various chemical reactions. These may include nucleophilic substitution, electrophilic addition, and cycloaddition reactions, which are fundamental in modifying the compound or introducing new functional groups to derive new compounds with desired properties (Rahmouni et al., 2014).

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

A novel series of compounds related to 2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds displayed cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and exhibited significant 5-lipoxygenase inhibition activities, indicating their potential in cancer and inflammatory disease treatment (Rahmouni et al., 2016).

Structural Analysis

In-depth structural analysis and synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, including variants of the compound , have been conducted. These studies provide valuable insights into the structural properties and potential applications of these compounds in various scientific fields (Quiroga et al., 1999).

Synthesis of Novel Derivatives

There has been significant progress in synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives show promise for various applications, including as intermediates in pharmaceuticals (Rahmouni et al., 2014).

Insecticidal and Antibacterial Applications

The compound's derivatives have been investigated for their insecticidal and antibacterial potential. This research highlights the versatility of these compounds in different biological contexts, potentially leading to new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Redox-Denitration Reaction

Research has also explored the role of related pyrazolidinones in redox-denitration reactions of aromatic nitro compounds. This opens up new pathways in chemical synthesis and the development of novel compounds (Rees & Tsoi, 2000).

Catalysis and Chemical Synthesis

Studies have shown efficient synthesis methods for pyridine-pyrimidines using ionic liquid catalysts. This research contributes to the field of green chemistry and provides insights into more efficient and environmentally friendly synthesis methods (Rahmani et al., 2018).

Synthesis and Discovery in Pharmacology

The compound has been a part of the synthesis and discovery processes in pharmacology, contributing to the development of novel pharmaceutical agents. This includes work on PDE9A inhibitors, highlighting its relevance in drug discovery and development (Verhoest et al., 2012).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-4-6-14(7-5-11)15-8-9-20-17-16(15)18(25)24(23-17)19-21-12(2)10-13(3)22-19/h4-10H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFLURHHWWQHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-methylphenyl)-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
Reactant of Route 4
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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